molecular formula C17H13N5O2 B6053414 N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide

Cat. No.: B6053414
M. Wt: 319.32 g/mol
InChI Key: JRCDOQQWUMMEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-N,6-N-dipyridin-4-ylpyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-16(20-12-4-8-18-9-5-12)14-2-1-3-15(22-14)17(24)21-13-6-10-19-11-7-13/h1-11H,(H,18,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCDOQQWUMMEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with pyridin-4-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with pyridin-4-amine to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide primarily involves its role as a chelating ligand. It coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, stabilize reactive species, and mimic the active sites of metalloenzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide is unique due to its ability to form highly stable coordination complexes and its versatility in various chemical reactions. Its structure allows for multiple binding sites, making it an excellent ligand for complexation and catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.